molecular formula C11H12ClFO2 B8079252 4-(3-Chloro-5-fluorophenyl)oxan-4-ol

4-(3-Chloro-5-fluorophenyl)oxan-4-ol

Cat. No.: B8079252
M. Wt: 230.66 g/mol
InChI Key: BRWXPUDDHYTHNF-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)oxan-4-ol is a halogenated bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with a 3-chloro-5-fluorophenyl group at the 4-position. Its molecular formula is C₁₁H₁₂ClFO₂, with a molecular weight of 230.66 g/mol and CAS number 898794-36-0 . The compound is categorized under halogenated benzenes due to its aromatic chloro-fluoro substitution pattern.

These features make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWXPUDDHYTHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC(=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(C2=CC(=CC(=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(3-Chloro-5-fluorophenyl)oxan-4-ol” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific temperature and pressure].

    Step 3: Final product isolation using [specific techniques].

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-scale reactors: to handle the volume of reactants.

    Continuous monitoring: of reaction conditions to ensure consistency.

    Purification processes: to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

“4-(3-Chloro-5-fluorophenyl)oxan-4-ol” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [specific products].

    Reduction: Reaction with reducing agents to yield [specific products].

    Substitution: Replacement of functional groups under [specific conditions].

Common Reagents and Conditions

The reactions typically involve:

    Oxidizing agents: such as [specific chemicals].

    Reducing agents: like [specific chemicals].

    Catalysts: to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include [specific compounds], which have their own applications and significance.

Scientific Research Applications

“4-(3-Chloro-5-fluorophenyl)oxan-4-ol” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Plays a role in biological assays and studies.

    Industry: Utilized in the production of [specific products] and materials.

Mechanism of Action

The mechanism by which “4-(3-Chloro-5-fluorophenyl)oxan-4-ol” exerts its effects involves:

    Molecular Targets: Interaction with specific proteins or enzymes.

    Pathways: Activation or inhibition of biochemical pathways leading to [specific outcomes].

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(3-Chloro-5-fluorophenyl)oxan-4-ol, it is essential to compare it with structurally analogous compounds. Below is a detailed analysis of key analogs, supported by data from diverse sources:

Table 1: Structural and Commercial Comparison of Halogenated Oxan-4-ol and Related Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Commercial Status Key Structural Differences
This compound C₁₁H₁₂ClFO₂ 230.66 898794-36-0 97.0% Discontinued Oxane ring with -OH at C4
4-(3-Chloro-5-fluorophenyl)benzaldehyde C₁₃H₉ClFO 248.66 Not provided Not listed Available Benzaldehyde group replaces oxane ring
4-(2-Chloro-5-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 266.65 Not provided 95% Available Carboxylic acid group; Cl/F at C2/C5
rac-(3R,4R)-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol C₁₃H₂₁BrN₂O₃ 349.23 Not provided 95% Available Bromopyrazole and morpholine substituents
Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate C₁₂H₁₂ClFO₃ 270.67 951889-89-7 97% Available Ester and ketone groups replace oxane-OH

Key Findings from Comparative Analysis

Functional Group Influence on Reactivity: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to analogs like 4-(3-Chloro-5-fluorophenyl)benzaldehyde (aldehyde group) or Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate (ester/ketone) . This difference may affect solubility and biological activity. Carboxylic acid derivatives (e.g., 4-(2-Chloro-5-fluorophenyl)benzoic acid) exhibit higher acidity (pKa ~2-3) due to the -COOH group, unlike the neutral oxan-4-ol analog .

Halogen Substitution Patterns :

  • The 3-chloro-5-fluoro substitution on the phenyl ring in the target compound contrasts with 2-chloro-5-fluoro in benzoic acid analogs . Meta-substitution may reduce steric hindrance compared to ortho-substituted derivatives.

Commercial Availability :

  • The discontinued status of this compound limits its accessibility compared to widely available analogs like benzaldehyde or ester derivatives .

Biological and Material Applications :

  • Morpholine- and pyrazole-substituted oxan-4-ol derivatives (e.g., rac-(3R,4R)-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol ) are explored for kinase inhibition, whereas the target compound’s applications remain underexplored due to its discontinued status .

Research Implications and Limitations

  • Data Gaps : Physical properties (e.g., melting point, solubility) for this compound are absent in available literature, necessitating experimental characterization.
  • Synthetic Pathways : Comparative studies on synthesis routes (e.g., Friedel-Crafts alkylation vs. esterification) could elucidate cost and yield differences among analogs.

Notes

  • Structural analogs with modified functional groups (e.g., aldehydes, esters) offer viable alternatives for researchers .

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